N-(4-ethoxyphenyl)-3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide
Description
Properties
IUPAC Name |
N-(4-ethoxyphenyl)-3-(3-pyrimidin-2-yl-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N6O3/c1-2-26-14-6-4-13(5-7-14)21-18(25)24-10-12(11-24)17-22-16(23-27-17)15-19-8-3-9-20-15/h3-9,12H,2,10-11H2,1H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTBZMXZNKMSXJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)N2CC(C2)C3=NC(=NO3)C4=NC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-ethoxyphenyl)-3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure
The compound features an azetidine ring substituted with a carboxamide group, an ethoxyphenyl moiety, and a pyrimidine-linked 1,2,4-oxadiazole. Its structural complexity may contribute to its diverse biological effects.
Research indicates that this compound interacts with various biological targets, which may include:
- Enzyme Inhibition : The oxadiazole and pyrimidine components are known to exhibit enzyme inhibitory properties, particularly against kinases and other enzymes involved in cellular signaling pathways.
- Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties. The presence of the pyrimidine ring is often associated with activity against bacterial strains and fungi.
Antimicrobial Properties
Several studies have investigated the antimicrobial effects of similar compounds. For instance, derivatives with oxadiazole and pyrimidine structures have shown significant activity against Mycobacterium tuberculosis, with minimal inhibitory concentrations (MIC) reported as low as 3.12 µg/mL . While specific data on N-(4-ethoxyphenyl)-3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide is limited, its structural analogs suggest potential efficacy against various pathogens.
Cytotoxicity Studies
Cytotoxicity assays are crucial for evaluating the safety profile of new compounds. For related pyrimidine derivatives, IC50 values indicating cytotoxic effects on human cell lines have been documented. For example, some compounds exhibited IC50 values ranging from 9 nM to 17 nM against cancer cell lines such as MCF-7 (breast cancer) . Future studies should focus on determining the cytotoxicity of the target compound to assess its therapeutic viability.
Case Studies
A study focusing on similar azetidine derivatives highlighted their immunostimulatory effects and low toxicity profiles when tested on lymphocyte subpopulations . These findings underscore the potential of azetidine-containing compounds in therapeutic applications beyond traditional antimicrobial roles.
Data Table: Biological Activities of Related Compounds
| Compound Name | Structure Features | MIC (µg/mL) | IC50 (nM) | Biological Activity |
|---|---|---|---|---|
| Compound A | Pyrimidine + Oxadiazole | 3.12 | 9 | Antitubercular |
| Compound B | Azetidine + Ethoxy | TBD | 17 | Cytotoxic (MCF-7) |
| Compound C | Azetidine + Phenyl | TBD | TBD | Immunostimulatory |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs with Alkoxy Substituents
The compound N-(4-butoxyphenyl)-3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide (CAS: 1327203-83-7) shares nearly identical structural features with the target compound, except for the butoxy group (C₄H₉O) replacing the ethoxy group (C₂H₅O) on the phenyl ring . This difference in chain length may influence physicochemical properties:
- Molecular weight : Butoxy analog = 394.4 g/mol vs. ethoxy compound ≈ 380.4 g/mol (estimated).
| Property | Target Compound (Ethoxy) | Butoxy Analog |
|---|---|---|
| Molecular Formula | C₁₉H₂₀N₆O₃ (estimated) | C₂₀H₂₂N₆O₃ |
| Substituent (R) | -OCH₂CH₃ | -OCH₂CH₂CH₂CH₃ |
| Potential Bioavailability | Moderate (shorter chain) | Lower solubility |
Piperidine vs. Azetidine Ring Systems
The compound 3-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methylphenyl)piperidine-1-carboxamide () replaces the azetidine (4-membered ring) with a piperidine (6-membered ring). Key differences include:
- Pharmacophoric properties : The piperidine analog demonstrated higher binding affinity to Mycobacterium tuberculosis receptors, suggesting ring size and flexibility influence activity .
| Feature | Target Compound (Azetidine) | Piperidine Analog |
|---|---|---|
| Ring Size | 4-membered | 6-membered |
| Binding Affinity (TB) | Not reported | High |
| Synthetic Complexity | Higher (due to strained ring) | Moderate |
1,2,4-Oxadiazole Derivatives with Antimicrobial Activity
Compounds like 5-(4-Nitrophenyl)-3-(4-phenoxyphenyl)-1,2,4-oxadiazole () highlight the versatility of the 1,2,4-oxadiazole core. Key comparisons:
- Biological Activity : These derivatives target enteric pathogens, whereas the ethoxyphenyl-pyrimidinyl motif in the target compound may favor different receptor interactions .
| Compound Type | Target Compound | Nitrophenyl-Phenoxy Derivative |
|---|---|---|
| Core Structure | 1,2,4-Oxadiazole + Pyrimidine | 1,2,4-Oxadiazole + Nitrophenyl |
| Key Functional Groups | Ethoxyphenyl, Azetidine | Phenoxyphenyl, Nitrophenyl |
| Biological Target | Not reported (inferred TB) | Enteric pathogens |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
